![molecular formula C25H20ClNO2 B4077536 N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)
N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide
Overview
Description
N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide, also known as N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide (GW 501516), is a synthetic drug that has been extensively studied for its potential use in various scientific research applications. This compound is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have several beneficial effects on metabolism, endurance, and cardiovascular health.
Mechanism of Action
N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating this receptor, N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide has been shown to have several beneficial biochemical and physiological effects. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. Additionally, it has been shown to increase endurance and athletic performance.
Advantages and Limitations for Lab Experiments
N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide has several advantages for use in lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this receptor. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound in lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds. Additionally, there may be potential side effects that have not been fully studied.
Future Directions
There are several future directions for research involving N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide. Some potential areas of study include its effects on cardiovascular health, its potential use in treating metabolic disorders, and its effects on muscle growth and repair. Additionally, there may be potential for developing new drugs based on the structure of N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide that have improved efficacy and fewer side effects.
Scientific Research Applications
N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to have several beneficial effects on metabolism, endurance, and cardiovascular health. It has been studied for its potential use in treating obesity, diabetes, and other metabolic disorders. Additionally, it has been studied for its potential use in enhancing endurance and athletic performance.
properties
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-2-naphthalen-2-yloxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO2/c26-22-13-10-20(11-14-22)25(19-7-2-1-3-8-19)27-24(28)17-29-23-15-12-18-6-4-5-9-21(18)16-23/h1-16,25H,17H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYFLUSRZLGIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.